Seletalisib
CAS No.: 1362850-20-1
Cat. No.: VC0542938
Molecular Formula: C23H14ClF3N6O
Molecular Weight: 482.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1362850-20-1 |
---|---|
Molecular Formula | C23H14ClF3N6O |
Molecular Weight | 482.8 g/mol |
IUPAC Name | N-[(1R)-1-[8-chloro-2-(1-oxidopyridin-1-ium-3-yl)quinolin-3-yl]-2,2,2-trifluoroethyl]pyrido[3,2-d]pyrimidin-4-amine |
Standard InChI | InChI=1S/C23H14ClF3N6O/c24-16-6-1-4-13-10-15(18(31-19(13)16)14-5-3-9-33(34)11-14)21(23(25,26)27)32-22-20-17(29-12-30-22)7-2-8-28-20/h1-12,21H,(H,29,30,32)/t21-/m1/s1 |
Standard InChI Key | LNLJHGXOFYUARS-OAQYLSRUSA-N |
Isomeric SMILES | C1=CC2=CC(=C(N=C2C(=C1)Cl)C3=C[N+](=CC=C3)[O-])[C@H](C(F)(F)F)NC4=NC=NC5=C4N=CC=C5 |
SMILES | C1=CC2=CC(=C(N=C2C(=C1)Cl)C3=C[N+](=CC=C3)[O-])C(C(F)(F)F)NC4=NC=NC5=C4N=CC=C5 |
Canonical SMILES | C1=CC2=CC(=C(N=C2C(=C1)Cl)C3=C[N+](=CC=C3)[O-])C(C(F)(F)F)NC4=NC=NC5=C4N=CC=C5 |
Appearance | Solid powder |
Introduction
Chemical and Physical Properties
Seletalisib is a small molecule compound classified as an investigational drug. It is characterized by the chemical formula C₂₃H₁₄ClF₃N₆O with an average molecular weight of 482.85 . The compound is also known by the synonyms UCB-5857 and UCB5857 in scientific literature and clinical trials . As an orally bioavailable agent, seletalisib has demonstrated appropriate drug-like properties that allow for effective absorption and distribution following oral administration.
Structure and Identification
Seletalisib possesses a unique molecular structure that enables its selective binding to the PI3Kδ isoform. The compound contains chlorine, fluorine, and nitrogen atoms that contribute to its specific binding properties and pharmacological activity . This structural specificity is crucial for its selective inhibition of PI3Kδ while minimizing off-target effects on other phosphoinositide-3 kinase isoforms. The molecular design of seletalisib represents a deliberate approach to target a specific kinase involved in immune cell function and regulation.
Research Development Background
The development of seletalisib emerged from the recognition that the PI3Kδ isoform plays a critical role in immune cell development and function, particularly in leukocytes . The compound was developed to address the need for selective modulators of immune cell activity that could be applied to various immune-mediated inflammatory conditions. Preclinical evidence supported seletalisib's selective inhibition of PI3Kδ without apparent potential liabilities due to off-target activity, which provided the rationale for initiating an early clinical development program in immune and inflammatory diseases .
Mechanism of Action
Seletalisib functions as a potent, ATP-competitive, and selective inhibitor of phosphoinositide-3 kinase delta (PI3Kδ) . This enzyme is part of the PI3K family, which plays crucial roles in cellular signaling pathways. The delta isoform is largely restricted to leukocytes and has a key role in immune cell development and function . By selectively targeting this isoform, seletalisib can modulate immune responses without broadly affecting other cellular functions, potentially leading to more targeted therapeutic effects with fewer systemic side effects.
Effects on Immune Cell Function
The effects of seletalisib on immune cell function are extensive and demonstrate its potential therapeutic utility. The compound blocks human T-cell production of several cytokines from activated T-cells and inhibits B-cell proliferation and cytokine release . In human whole blood assays, seletalisib inhibits CD69 expression upon B-cell activation and anti-immunoglobulin E-mediated basophil degranulation . These effects on multiple immune cell types suggest that seletalisib could be beneficial in various immune-mediated conditions characterized by dysregulated immune cell activity and excessive inflammation.
Pharmacokinetic Profile
The pharmacokinetic properties of seletalisib have been extensively studied in first-in-human clinical trials. Mean plasma concentration-time profiles increased with increasing doses after both single and multiple dosing, with no major deviations from dose-proportionality observed across a wide range of doses (from 1 to 90 mg) . The compound shows a time-independent pharmacokinetic profile with no unexpected accumulation or loss of exposure after multiple dosing, which is advantageous for predictable drug exposure during long-term treatment .
Absorption and Distribution
Seletalisib demonstrates favorable absorption characteristics with short times to peak plasma concentrations. In clinical studies, peak plasma concentrations were achieved within 3.00-4.01 hours after dosing . Notably, no clinically significant food effect was observed in Study-1, indicating that seletalisib can be administered without regard to meals, which enhances convenience for patients . This predictable absorption profile contributes to the reliable dosing and effects of the medication.
Metabolism and Elimination
The terminal half-life values of seletalisib strongly support a once-daily dosing regimen. In clinical studies, the geometric mean terminal half-life (t₁/₂) ranged from 17.7-21.1 hours in Study-1 and 18.1-22.4 hours in Study-2 . These consistent and relatively long half-life values allow for once-daily administration, which can improve patient adherence compared to medications requiring multiple daily doses. The pharmacokinetic parameters remained stable throughout the treatment period, indicating reliable drug metabolism and elimination processes.
Pharmacodynamic Effects
Seletalisib demonstrates significant pharmacodynamic effects consistent with its mechanism as a PI3Kδ inhibitor. In preclinical models, the compound shows dose-dependent inhibition in an in vivo rat model of anti-CD3-antibody-induced interleukin 2 release, confirming its immunomodulatory effects . These findings translate into observable effects in human studies, where pharmacodynamic assessments demonstrated ex vivo inhibition of basophil degranulation, improvements in histological assessment of skin biopsies, and other markers of immune activity .
Effects on Biomarkers
In clinical studies, seletalisib treatment resulted in decreases in serum immunoglobulin M (IgM) and immunoglobulin G (IgG) concentrations compared to placebo, reflecting its modulation of B-cell function . These changes in immunoglobulin levels serve as important biomarkers of target engagement and pharmacological activity. Additionally, the compound demonstrated efficacy in reducing the size and organization of salivary gland inflammatory foci in patients with Primary Sjögren's Syndrome, providing direct evidence of its anti-inflammatory effects in affected tissues .
Target Engagement
Seletalisib has shown evidence of target engagement through reduction of phosphoinositide-3 kinase-mammalian target of rapamycin (PI3K-mTOR) signaling compared with placebo in clinical studies . This molecular evidence confirms that the compound is reaching its intended target and modulating the relevant signaling pathways. The observed pharmacodynamic effects across multiple cell types and tissues, including inhibition of basophil degranulation and T-cell cytokine production, further validate the compound's activity against its intended target .
Clinical Studies
First-in-Human Studies
Two first-in-human clinical studies evaluated the safety, tolerability, and pharmacokinetic profiles of single and multiple doses of seletalisib . Study-1 and Study-2 assessed different dose ranges and dosing schedules, providing comprehensive data on the compound's behavior in humans. Seletalisib was well tolerated at doses ≤15 mg in Study-1 and ≤45 mg once daily in Study-2 for a treatment duration of 14 days . No safety concerns or dose-limiting toxicities were identified in Study-1, establishing an initial safety profile for further clinical development .
Phase II Study in Primary Sjögren's Syndrome
A Phase II randomized, double-blind, placebo-controlled study was conducted to assess the efficacy and safety of seletalisib in patients with Primary Sjögren's Syndrome (PSS) . This study included patients with moderate-to-severe PSS having an EULAR Sjögren's Syndrome Disease Activity Index (ESSDAI) score ≥5 who were randomized 1:1 to receive seletalisib 45 mg once daily or placebo in addition to current PSS therapy for 12 weeks . The primary endpoint was the change from baseline in ESSDAI at Week 12, with secondary endpoints including changes in EULAR Sjögren's Syndrome Patient Reported Index (ESSPRI) score and histological features in salivary gland biopsies .
Efficacy Parameter | Seletalisib (n=13) | Placebo (n=14) | Treatment Difference (95% CI) |
---|---|---|---|
LS Mean Change in ESSDAI at Week 12 | -5.4 | -2.8 | -2.59 (-7.30, 2.11) |
Patients Achieving ≥3-point Reduction in ESSDAI at Week 4 | 53.8% | 21.4% | - |
Patients Achieving ≥3-point Reduction in ESSDAI at Week 8 | 80.0% | 30.8% | - |
Patients Achieving ≥3-point Reduction in ESSDAI at Week 12 | 66.7% | 54.5% | - |
A higher percentage of patients in the seletalisib group achieved the minimal clinically important improvement in ESSDAI score (defined as >3-point reduction) compared with the placebo group at week 4 (53.8% vs 21.4%) and week 8 (80.0% vs 30.8%) . By week 12, the percentages were more similar between groups (66.7% vs 54.5%) . Post-hoc Bayesian analyses of treatment difference showed an 86.5% probability of seletalisib being superior to placebo and a 48.8% probability of a >3 point difference from placebo .
Adverse Event | Seletalisib (n=13), n (%) | Placebo (n=14), n (%) |
---|---|---|
Diarrhoea | 5 (38.5) | 0 |
Headache | 3 (23.1) | 2 (14.3) |
Abdominal pain | 2 (15.4) | 0 |
Back pain | 2 (15.4) | 0 |
Nausea | 2 (15.4) | 1 (7.1) |
Neck pain | 2 (15.4) | 0 |
Rash | 2 (15.4) | 0 |
Fatigue | 1 (7.7) | 2 (14.3) |
Discontinuations due to adverse events were more frequent in the seletalisib group (5/13, 38.5%) compared to the placebo group (1/14, 7.1%) . Drug-related adverse events were reported in 10/13 (76.9%) patients in the seletalisib group compared to 3/14 (21.4%) patients in the placebo group . The most common drug-related adverse event was diarrhea, reported in 3/13 (23.1%) patients receiving seletalisib and none in the placebo group .
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